Cas no 5070-59-7 (7-hydroxyheptan-2-one)
7-hydroxyheptan-2-one Chemical and Physical Properties
Names and Identifiers
-
- 2-Heptanone, 7-hydroxy-
- 7-hydroxyheptan-2-one
- 5070-59-7
- EN300-1600933
- DTXSID90463620
- GHBTZUIMOPVXAV-UHFFFAOYSA-N
- 7-hydroxy-2-heptanone
- 7-hydroxy-heptan-2-one
- AKOS017977846
- SCHEMBL148759
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- Inchi: 1S/C7H14O2/c1-7(9)5-3-2-4-6-8/h8H,2-6H2,1H3
- InChI Key: GHBTZUIMOPVXAV-UHFFFAOYSA-N
- SMILES: OCCCCCC(C)=O
Computed Properties
- Exact Mass: 130.09942
- Monoisotopic Mass: 130.099379685g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 5
- Complexity: 79
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 37.3Ų
Experimental Properties
- PSA: 37.3
7-hydroxyheptan-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1600933-0.05g |
7-hydroxyheptan-2-one |
5070-59-7 | 0.05g |
$851.0 | 2023-06-04 | ||
| Enamine | EN300-1600933-0.1g |
7-hydroxyheptan-2-one |
5070-59-7 | 0.1g |
$892.0 | 2023-06-04 | ||
| Enamine | EN300-1600933-0.25g |
7-hydroxyheptan-2-one |
5070-59-7 | 0.25g |
$933.0 | 2023-06-04 | ||
| Enamine | EN300-1600933-0.5g |
7-hydroxyheptan-2-one |
5070-59-7 | 0.5g |
$974.0 | 2023-06-04 | ||
| Enamine | EN300-1600933-1.0g |
7-hydroxyheptan-2-one |
5070-59-7 | 1g |
$1014.0 | 2023-06-04 | ||
| Enamine | EN300-1600933-2.5g |
7-hydroxyheptan-2-one |
5070-59-7 | 2.5g |
$1988.0 | 2023-06-04 | ||
| Enamine | EN300-1600933-5.0g |
7-hydroxyheptan-2-one |
5070-59-7 | 5g |
$2940.0 | 2023-06-04 | ||
| Enamine | EN300-1600933-10.0g |
7-hydroxyheptan-2-one |
5070-59-7 | 10g |
$4360.0 | 2023-06-04 | ||
| Enamine | EN300-1600933-50mg |
7-hydroxyheptan-2-one |
5070-59-7 | 50mg |
$851.0 | 2023-09-23 | ||
| Enamine | EN300-1600933-100mg |
7-hydroxyheptan-2-one |
5070-59-7 | 100mg |
$892.0 | 2023-09-23 |
7-hydroxyheptan-2-one Suppliers
7-hydroxyheptan-2-one Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on 7-hydroxyheptan-2-one
Recent Advances in the Study of 7-Hydroxyheptan-2-one (CAS: 5070-59-7) and Its Applications in Chemical Biology and Medicine
7-Hydroxyheptan-2-one (CAS: 5070-59-7) is a bioactive ketone derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by a seven-carbon chain with a hydroxyl group at the 7-position and a ketone at the 2-position, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of more complex molecules. Recent studies have explored its role in various biological processes, including its potential as a precursor for the synthesis of pheromones, flavoring agents, and therapeutic compounds.
One of the most notable advancements in the study of 7-hydroxyheptan-2-one is its application in the synthesis of insect pheromones. Research published in the Journal of Chemical Ecology (2023) demonstrated that this compound serves as a key intermediate in the production of sex pheromones for several moth species. The study highlighted the compound's high enantioselectivity, which is critical for the biological activity of the resulting pheromones. Furthermore, the researchers developed a novel enzymatic method to produce 7-hydroxyheptan-2-one with high yield and purity, paving the way for more sustainable and scalable production processes.
In the pharmaceutical sector, 7-hydroxyheptan-2-one has shown promise as a building block for the synthesis of anti-inflammatory and antimicrobial agents. A recent study in Bioorganic & Medicinal Chemistry Letters (2024) reported the successful incorporation of this compound into a series of novel small molecules targeting the NF-κB pathway. The results indicated that derivatives of 7-hydroxyheptan-2-one exhibited significant inhibitory effects on pro-inflammatory cytokines, suggesting potential applications in the treatment of chronic inflammatory diseases. Additionally, the compound's structural flexibility allows for further modifications to enhance its pharmacokinetic properties.
The chemical synthesis and optimization of 7-hydroxyheptan-2-one have also been a focus of recent research. A team at the University of Cambridge (2023) developed a highly efficient catalytic system for the asymmetric reduction of hept-6-ene-2-one to produce 7-hydroxyheptan-2-one with excellent enantiomeric excess. This breakthrough not only improves the cost-effectiveness of large-scale production but also opens new avenues for the compound's use in chiral synthesis. The study emphasized the importance of green chemistry principles in minimizing environmental impact while maintaining high product quality.
Looking ahead, the potential applications of 7-hydroxyheptan-2-one in drug discovery and agrochemical development are vast. Ongoing research is exploring its utility in the design of next-generation antibiotics and plant growth regulators. However, challenges remain, particularly in optimizing the compound's stability and bioavailability for therapeutic use. Future studies are expected to focus on structural derivatization and formulation strategies to address these limitations. As the field progresses, 7-hydroxyheptan-2-one is poised to play an increasingly important role in bridging chemical biology and medicinal chemistry.
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